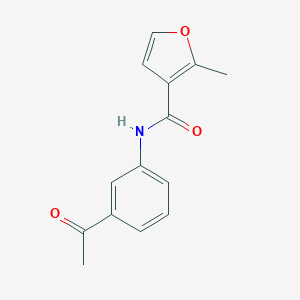

N-(3-acetylphenyl)-2-methyl-3-furamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-methylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-9(16)11-4-3-5-12(8-11)15-14(17)13-6-7-18-10(13)2/h3-8H,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYPDECVQIRJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC2=CC=CC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Structure of N-(3-acetylphenyl)-2-methyl-3-furamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical structure, properties, and synthesis of N-(3-acetylphenyl)-2-methyl-3-furamide. As a molecule incorporating a furan core, an amide linkage, and an acetylphenyl moiety, it represents a class of compounds with significant potential in medicinal chemistry and materials science. This document delineates its molecular architecture through retrosynthetic analysis, proposes a detailed synthetic protocol, and discusses its key physicochemical and spectroscopic characteristics. The guide is structured to offer field-proven insights and a self-validating logical framework, grounded in authoritative chemical principles.

Part 1: Molecular Identity and Chemical Descriptors

This compound is a complex organic molecule classified as a substituted carboxamide. It features a furan ring system, a central amide functional group, and an acetophenone-derived phenyl ring. The molecular formula for this compound is C14H13NO3, and it has a molecular weight of 243.26 g/mol .[1][2]

The structure is unambiguously defined by the IUPAC name, N-(3-acetylphenyl)-2-methylfuran-3-carboxamide, which specifies the connectivity of its constituent parts. The CAS Number for this compound is 352704-52-0.[2]

| Identifier | Value |

| IUPAC Name | N-(3-acetylphenyl)-2-methylfuran-3-carboxamide |

| Synonym | N-(3-ethanoylphenyl)-2-methyl-furan-3-carboxamide[2] |

| CAS Number | 352704-52-0[2] |

| Molecular Formula | C14H13NO3[1][2] |

| Molecular Weight | 243.26 g/mol [1][2] |

| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2=CC(=CC=C2)C(=O)C |

| InChI Key | YLGMJDBRJUVEBO-UHFFFAOYSA-N |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; O1 [label="O", pos="-1.5,-1.5!"]; C2 [label="C", pos="-2.2,0.5!"]; C3 [label="C", pos="-3.5,0.3!"]; C4 [label="C", pos="-3.8,-1!"]; O2 [label="O", pos="-2.8,-1.8!"]; C5 [label="C", pos="-1.8,1.9!"]; C6 [label="C", pos="1.2,0.5!"]; C7 [label="C", pos="1.5,1.8!"]; C8 [label="C", pos="2.7,2.3!"]; C9 [label="C", pos="3.7,1.5!"]; C10 [label="C", pos="3.4,0.2!"]; C11 [label="C", pos="2.2,-0.3!"]; C12 [label="C", pos="4.5,-0.4!"]; O3 [label="O", pos="4.8,-1.4!"]; C13 [label="C", pos="5.5,0.5!"]; H1[label="H", pos="-0.3,-0.7!"];

// Invisible nodes for furan ring structure i1 [label="", pos="-2.9, -0.6!", width=0.1, height=0.1, style=invis];

// Bonds N1 -- C1 [len=1.5]; C1 -- O1 [len=1.5, style=double]; C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=double]; C3 -- C4 [len=1.5]; C4 -- O2 [len=1.5]; O2 -- i1 [len=0.9, style=invis]; i1 -- C2 [len=0.9, style=invis]; C2 -- C5 [len=1.5]; N1 -- C6 [len=1.5]; N1 -- H1[len=1.2]; C6 -- C7 [len=1.5]; C7 -- C8 [len=1.5, style=double]; C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5, style=double]; C10 -- C11 [len=1.5]; C11 -- C6 [len=1.5, style=double]; C10 -- C12 [len=1.5]; C12 -- O3 [len=1.5, style=double]; C12 -- C13 [len=1.5]; }

Figure 1: 2D Chemical Structure of this compound.

Part 2: Structural Elucidation via Retrosynthetic Analysis

The structural complexity of this compound is best understood by conceptually deconstructing the molecule into its primary synthetic precursors. This process, known as retrosynthesis, involves identifying the key bond formations that would lead to the final product. For this molecule, the most logical disconnection is at the amide bond (C-N bond).

This retrosynthetic step reveals two constituent building blocks:

-

2-Methyl-3-furoic acid : The acyl donor, providing the furan and carboxamide carbonyl components.

-

3-Aminoacetophenone : The amine nucleophile, providing the N-phenylacetyl moiety.

Figure 2: Retrosynthetic analysis of the target molecule into its precursors.

Precursor 1: 2-Methyl-3-furoic acid

This precursor is a substituted furan, a five-membered aromatic heterocycle containing one oxygen atom. It is a carboxylic acid, making it a versatile building block in organic synthesis.[3]

| Property | Value | Reference(s) |

| CAS Number | 6947-94-0 | [4][5] |

| Molecular Formula | C6H6O3 | [4][5][6] |

| Molecular Weight | 126.11 g/mol | [4][5][6] |

| Melting Point | 99-103 °C | [4][7] |

| SMILES | Cc1occc1C(=O)O | [6] |

Precursor 2: 3-Aminoacetophenone

Also known as m-aminoacetophenone or 3-acetylaniline, this precursor is a monosubstituted benzene derivative containing both an amine and a ketone functional group.[8] Its bifunctional nature makes it a key intermediate in the synthesis of various pharmaceuticals and organic materials.[9][10]

| Property | Value | Reference(s) |

| CAS Number | 99-03-6 | [8][10] |

| Molecular Formula | C8H9NO | [10] |

| Molecular Weight | 135.16 g/mol | [10] |

| Melting Point | 94-98 °C | [9][10] |

| Boiling Point | 289-290 °C | [9][10] |

| SMILES | CC(=O)c1cccc(N)c1 |

Part 3: Proposed Synthesis and Mechanistic Insights

The formation of this compound is achieved through a standard amide coupling reaction. This involves the activation of the carboxylic acid group of 2-methyl-3-furoic acid to make it susceptible to nucleophilic attack by the amino group of 3-aminoacetophenone.

Causality of Experimental Choice: Direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and results in the formation of water, which can lead to equilibrium issues. To achieve high yields under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is the primary function of a coupling agent or the conversion to an acyl chloride.

Experimental Protocol: Acyl Chloride Method

This robust, two-step method ensures efficient amide bond formation.

Step 1: Synthesis of 2-Methyl-3-furoyl chloride

-

In a fume hood, add 2-methyl-3-furoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add thionyl chloride (SOCl2, ~2.0 eq) dropwise to the flask at room temperature.

-

Gently heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO2 gas evolution.

-

After cooling, remove the excess thionyl chloride under reduced pressure to yield the crude 2-methyl-3-furoyl chloride, which is often used immediately in the next step.

Step 2: Amide Coupling

-

Dissolve 3-aminoacetophenone (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (~1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane, THF) in a separate flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the amine solution in an ice bath (0 °C).

-

Add the freshly prepared 2-methyl-3-furoyl chloride (dissolved in a small amount of the same anhydrous solvent) dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Perform a standard aqueous workup, typically washing the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain pure this compound.

Figure 3: Proposed workflow for the synthesis of the target compound.

Part 4: Predicted Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely published, its spectroscopic features can be reliably predicted based on its functional groups. These predictions are invaluable for characterization during and after synthesis.

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Amide Proton (N-H): Broad singlet, δ 8.5-9.5 ppm. - Aromatic Protons (phenyl ring): Multiplets in the δ 7.2-8.0 ppm region. - Furan Protons: Two doublets around δ 6.5-7.5 ppm. - Acetyl Protons (-COCH₃): Singlet around δ 2.6 ppm. - Methyl Protons (furan-CH₃): Singlet around δ 2.4 ppm. |

| ¹³C NMR | - Amide Carbonyl (C=O): δ 160-165 ppm. - Ketone Carbonyl (C=O): δ 197-200 ppm. - Aromatic & Furan Carbons: Multiple signals in the δ 110-155 ppm region. - Acetyl Carbon (-COCH₃): δ 26-28 ppm. - Methyl Carbon (furan-CH₃): δ 13-15 ppm. |

| IR Spectroscopy | - N-H Stretch: Sharp peak around 3300 cm⁻¹. - C-H Stretches (Aromatic/Alkyl): ~3100-2850 cm⁻¹. - Ketone C=O Stretch: Strong, sharp peak ~1685 cm⁻¹. - Amide I Band (C=O Stretch): Strong, sharp peak ~1660 cm⁻¹. - Amide II Band (N-H Bend): Peak around 1530 cm⁻¹. |

Part 5: Potential Applications and Scientific Significance

The structural motifs within this compound suggest potential utility in several areas of chemical and biological research.

-

Drug Development: Furan-containing compounds are known scaffolds for a wide range of biologically active molecules. The anilide substructure is also prevalent in pharmaceuticals. For instance, the related compound Fenfuram (2-methyl-N-phenylfuran-3-carboxamide) is known as a seed-treatment fungicide.[11] The presence of the acetylphenyl group provides a site for further chemical modification, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

-

Enzyme Inhibition: The synthesis of related amide and thiourea derivatives of acetophenone has been explored for their potential as enzyme inhibitors, targeting enzymes like acetylcholinesterase and urease.[12] The specific arrangement of hydrogen bond donors and acceptors in this compound makes it a candidate for investigation as an inhibitor for various enzyme classes.

-

Organic Intermediates: As a bifunctional molecule, it can serve as a valuable intermediate for synthesizing more complex heterocyclic systems or polymers. The ketone functionality can undergo reactions such as reduction, condensation, or oximation, while the furan and phenyl rings can be subjected to electrophilic substitution.

References

-

ChemBK. (n.d.). 3-Aminoacetophenone. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Aminoacetophenone (CAS 99-03-6). Retrieved from [Link]

-

Cheméo. (n.d.). 2-Methyl-3-furancarboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). 2-METHYL-3-FURANCARBOXYLIC ACID. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3'-aminoacetophenone. Retrieved from [Link]

-

Georganics. (n.d.). 2-Methyl-3-furoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Fenfuram. Retrieved from [Link]

-

Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PLoS ONE, 17(8), e0272333. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound CAS#: 352704-52-0 [amp.chemicalbook.com]

- 3. 2-Methyl-3-furoic acid - High purity | EN [georganics.sk]

- 4. 2-METHYL-3-FUROIC ACID CAS#: 6947-94-0 [m.chemicalbook.com]

- 5. 2-Methyl-3-furoic acid | C6H6O3 | CID 244756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-furancarboxylic acid - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chembk.com [chembk.com]

- 8. 3-Aminoacetophenone (CAS 99-03-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 3-Aminoacetophenone | 99-03-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Fenfuram | C12H11NO2 | CID 90590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-acetylphenyl)-2-methyl-3-furamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(3-acetylphenyl)-2-methyl-3-furamide, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, based on established chemical principles and data from analogous structures, aims to serve as a foundational resource. We will delve into its chemical identity, a proposed synthetic route with detailed experimental considerations, predicted physicochemical properties, and a discussion of its potential pharmacological relevance based on the known bioactivities of the furamide scaffold. This guide is intended to empower researchers with the necessary information to initiate further investigation and unlock the potential of this compound.

Chemical Identity and Properties

This compound is a chemical compound characterized by a central furan ring linked via an amide bond to an acetyl-substituted phenyl ring.

-

IUPAC Name: N-(3-ethanoylphenyl)-2-methyl-furan-3-carboxamide[1]

-

CAS Number: 352704-52-0[1]

-

Molecular Formula: C₁₄H₁₃NO₃[1]

-

Molecular Weight: 243.26 g/mol [1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and await experimental verification.

| Property | Predicted Value |

| LogP | 2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | 58.6 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Molar Refractivity | 68.0 - 70.0 cm³ |

| Melting Point | 150 - 170 °C |

| Boiling Point | > 400 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |

Proposed Synthesis Workflow

The synthesis of this compound can be logically achieved through the formation of an amide bond between 2-methyl-3-furoic acid and 3-aminoacetophenone. This is a standard and widely practiced transformation in organic synthesis.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be optimized for laboratory conditions.

Materials:

-

2-Methyl-3-furoic acid

-

3-Aminoacetophenone

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-furoic acid (1.0 equivalent) and 3-aminoacetophenone (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Activation: To the stirred solution, add hydroxybenzotriazole (HOBt) (1.1 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).

-

Rationale: EDC is a water-soluble carbodiimide that activates the carboxylic acid group of 2-methyl-3-furoic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and minimize racemization if chiral centers are present.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and HOBt), water, and brine.

-

Rationale: The aqueous washes are crucial for removing the water-soluble byproducts of the coupling reaction, such as the urea formed from EDC, and any remaining starting materials.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Potential Pharmacological Significance

While no specific biological activity has been reported for this compound, the furan and amide moieties are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for drug discovery.

Caption: Potential pharmacological relevance based on structural motifs.

Insights from Related Furamide Structures

Furan derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[2] The amide linkage is a cornerstone of many pharmaceuticals, contributing to their stability and ability to interact with biological targets. The presence of the acetylphenyl group could offer sites for further chemical modification to modulate activity and pharmacokinetic properties. For instance, the well-known drug Diloxanide furoate, which contains a furan ring, is used as an amoebicide.[3][4] This highlights the potential of the furan scaffold in developing anti-infective agents.

Analytical Characterization Workflow

Once synthesized, a rigorous analytical workflow is essential to confirm the identity and purity of this compound.

Caption: Standard analytical workflow for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the amide C=O and N-H stretches, and the furan ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the synthesized compound.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in drug discovery. This guide has provided its fundamental chemical identifiers, a detailed and scientifically sound proposed synthesis protocol, predicted physicochemical properties, and a rationale for its potential biological significance based on the established pharmacology of its constituent moieties. It is our hope that this comprehensive technical overview will serve as a valuable starting point for researchers and scientists to further investigate this promising compound. The experimental validation of the proposed synthesis and the exploration of its biological activities are exciting next steps in realizing the full potential of this compound.

References

-

Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

-

Pharmacological activity of furan derivatives. Available at: [Link]

-

Diloxanide furoate | C14H11Cl2NO4 | CID 19529 - PubChem. Available at: [Link]

-

Diloxanide - Wikipedia. Available at: [Link]

Sources

Literature review on the synthesis of substituted furamides.

An In-depth Technical Guide to the Synthesis of Substituted Furamides for Researchers, Scientists, and Drug Development Professionals

Abstract

The furan ring is a privileged scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and its ability to act as a bioisostere for phenyl groups.[1][2] When functionalized with an amide linkage, the resulting furamide core is present in a wide array of pharmacologically active agents and functional materials.[1][3][4] This technical guide provides a comprehensive review of the principal synthetic strategies for accessing substituted furamides. It delves into the mechanistic underpinnings of classical amide bond formations, modern multicomponent reactions, and catalytic cross-coupling methodologies. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for chemists aiming to design and execute efficient syntheses of novel furamide derivatives.

Introduction: The Significance of the Furamide Scaffold

The furamide moiety is a cornerstone in the development of new chemical entities. Its prevalence stems from the favorable physicochemical properties conferred by the furan ring, which can enhance metabolic stability, modulate lipophilicity, and improve drug-receptor interactions.[1][2] Furamide derivatives have demonstrated a vast spectrum of biological activities, including antihyperlipidemic, antimicrobial, and anti-inflammatory properties.[5][6] For instance, certain N-(4-benzoylphenyl)-2-furamides have shown potent antihyperlipidemic activity in preclinical studies.[5] Beyond pharmaceuticals, furamides are also valuable intermediates in the synthesis of agrochemicals and biodegradable polymers.[3][4]

The synthetic challenge lies in the efficient and controlled formation of the amide bond and the introduction of desired substituents onto the furan ring and the amide nitrogen. This guide will explore the most robust and versatile methods to achieve these goals.

Classical Amide Bond Formation: The Direct Approach

The most direct route to furamides involves the coupling of a furan carboxylic acid derivative with a primary or secondary amine. This seemingly straightforward reaction requires the activation of the carboxylic acid to overcome the unfavorable energetics of direct condensation.

From Furoic Acid via Acyl Chlorides

A traditional and effective method involves converting the furoic acid to a more reactive furoyl chloride. This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[7] The resulting acyl chloride is highly electrophilic and reacts readily with amines.

Causality of Experimental Choice: This method is robust and often high-yielding. Thionyl chloride is inexpensive and effective, with byproducts (SO₂ and HCl) being gaseous, which simplifies workup. However, the harsh conditions and the corrosive nature of the reagents and byproducts can be incompatible with sensitive functional groups on either the furan or amine partner. The order of addition is critical; the amine is typically added to the pre-formed acyl chloride to avoid side reactions.

Experimental Protocol: Synthesis of N-Aryl-2-furamide from 2-Furoic Acid [7]

-

Acyl Chloride Formation: To a solution of 2-furoic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Remove the solvent and excess thionyl chloride under reduced pressure. The crude 2-furoyl chloride is often used directly in the next step without further purification.[7]

-

Amide Formation: Dissolve the crude 2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the desired amine (1.1 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted-2-furamide.

Direct Coupling Using Peptide Coupling Reagents

To circumvent the harshness of acyl chlorides, a wide variety of "coupling reagents" have been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then displaced by the amine.

Trustworthiness of the Method: This approach offers excellent functional group tolerance and is a mainstay of modern organic synthesis. The choice of coupling reagent and additives can be crucial for optimizing yield and minimizing side reactions, particularly racemization when using chiral amino acids.

Key Classes of Coupling Reagents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common. They react with the carboxylic acid to form a reactive O-acylisourea intermediate.[8] A major drawback of DCC is the formation of dicyclohexylurea (DCU) byproduct, which can be difficult to remove, whereas the urea byproduct from EDC is water-soluble.

-

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP activate the carboxylic acid to form an active ester.

-

Uronium/Aminium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly efficient reagents that generate activated esters, often leading to high yields and fast reaction times.[8]

Diagram: General Mechanism of Carbodiimide-Mediated Amide Coupling

Caption: Activation of a furoic acid with a carbodiimide to form a reactive O-acylisourea intermediate, which is then intercepted by an amine to yield the furamide.

| Coupling Reagent | Common Solvent | Key Advantages | Key Disadvantages |

| SOCl₂ | DCM, Toluene | Inexpensive, volatile byproducts | Harsh conditions, poor functional group tolerance |

| EDC/HOBt | DMF, DCM | Water-soluble urea byproduct, mild | Can be expensive, requires additive (HOBt) |

| HATU/DIPEA | DMF, NMP | Very fast, high yielding, low racemization | Expensive, potential for guanidinium side product |

| DMT/NMM/TsO⁻ | Acetonitrile | Effective for microwave-assisted synthesis[9] | May require optimization for specific substrates |

Table 1: Comparison of selected reagents for furamide synthesis.

Multicomponent Reactions (MCRs): Building Complexity Rapidly

Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are exceptionally powerful tools for generating chemical libraries.[10] The Passerini and Ugi reactions are cornerstone MCRs for synthesizing amide derivatives.[11][12]

The Passerini Three-Component Reaction (P-3CR)

The Passerini reaction combines a carboxylic acid (e.g., a furoic acid), a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[11][13] This reaction is highly atom-economical and proceeds rapidly, often at room temperature in aprotic solvents.[13]

Mechanistic Insight: The reaction is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state where hydrogen bonding plays a crucial role.[13][14] This mechanism explains the preference for aprotic solvents and high concentrations.

Diagram: The Passerini Reaction Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy 2-Furamide | 609-38-1 [smolecule.com]

- 5. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. Passerini reaction | PPTX [slideshare.net]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. Ugi reaction - Wikipedia [en.wikipedia.org]

- 13. Passerini Reaction [organic-chemistry.org]

- 14. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of N-(3-acetylphenyl)-2-methyl-3-furamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Promising Molecule

In the landscape of modern drug discovery, the journey from a candidate molecule to a viable therapeutic is fraught with challenges. Among the most critical of these are the fundamental physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we delve into a comprehensive analysis of N-(3-acetylphenyl)-2-methyl-3-furamide, a compound of interest whose therapeutic potential is intrinsically linked to its solubility and stability. This guide is crafted not as a rigid protocol, but as a strategic framework, empowering researchers and drug development professionals to navigate the complexities of characterizing this molecule. By elucidating the principles behind experimental design and providing robust methodologies, we aim to foster a deeper understanding of the causality that governs the behavior of this promising entity in various solvent systems and under diverse environmental stressors. Our approach is rooted in scientific integrity, ensuring that every protocol is a self-validating system, and every claim is substantiated by authoritative references, thereby providing a trusted and comprehensive resource for the scientific community.

I. Unveiling the Molecular Architecture: this compound

A thorough understanding of the solubility and stability of this compound begins with a detailed examination of its molecular structure. This compound, with the chemical formula C₁₄H₁₃NO₃ and a molecular weight of 243.26 g/mol , possesses a unique combination of functional groups that dictate its physicochemical behavior.

Chemical Structure:

(Structure of this compound)

Key Structural Features:

-

Amide Linkage (-CONH-): This functional group is a cornerstone of many pharmaceutical compounds. It can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), a characteristic that significantly influences its solubility in polar solvents.[1][2][3] However, the amide bond is also susceptible to hydrolysis under both acidic and basic conditions.[4][5]

-

Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom, the furan ring is a common scaffold in bioactive molecules.[6] Its pseudo-aromatic nature makes it susceptible to oxidative degradation and potential instability under acidic conditions.[7][8]

-

2-Methyl-3-furamide Substitution: The methyl group at the 2-position and the amide at the 3-position of the furan ring influence its electronic properties and steric environment, which can, in turn, affect its reactivity and stability.

-

N-(3-acetylphenyl) Group: This N-substituted aromatic ring features an acetyl group (a ketone) in the meta position. The aromatic nature of the phenyl ring contributes to the molecule's lipophilicity. The acetyl group, with its carbonyl moiety, can also participate in hydrogen bonding as an acceptor and may be susceptible to photochemical reactions.[9][10]

The interplay of these functional groups—the hydrogen bonding capacity of the amide and acetyl groups, the potential for hydrolysis of the amide, and the susceptibility of the furan ring to oxidation and acid-catalyzed degradation—necessitates a systematic and comprehensive approach to characterizing the solubility and stability of this compound.

II. Solubility Profiling: A Gateway to Bioavailability and Formulation

The solubility of an API is a critical determinant of its oral bioavailability and a foundational parameter for formulation development.[11] A comprehensive solubility profile in a range of pharmaceutically relevant solvents provides the necessary data to select appropriate vehicles for preclinical studies and to guide the development of a stable and effective dosage form.

Theoretical Underpinnings of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility. The solubility of this compound will be governed by a balance of its hydrophilic and lipophilic characteristics. The amide and acetyl groups can engage in hydrogen bonding with polar solvents, while the furan and phenyl rings contribute to its interaction with non-polar or semi-polar solvents.

Recommended Solvents for Screening

A strategic selection of solvents, encompassing a range of polarities and hydrogen bonding capabilities, is essential for building a comprehensive solubility profile. The following solvents, commonly employed in preclinical and formulation development, are recommended for the initial screening of this compound:

Table 1: Recommended Solvents for Solubility Screening

| Solvent Class | Specific Solvents | Rationale |

| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid) | To assess solubility in the acidic environment of the stomach. |

| pH 4.5 (Acetate Buffer) | Represents the pH of the upper small intestine. | |

| pH 6.8 (Simulated Intestinal Fluid) | Represents the pH of the lower small intestine. | |

| Polar Protic Solvents | Water | The universal biological solvent; establishes baseline aqueous solubility. |

| Ethanol | A common co-solvent in pharmaceutical formulations. | |

| Propylene Glycol | A widely used solubilizing agent and vehicle. | |

| Polyethylene Glycol 400 (PEG 400) | A non-volatile liquid polymer used to enhance solubility. | |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | A powerful solubilizing agent, often used for in vitro assays. |

| N,N-Dimethylformamide (DMF) | A polar aprotic solvent with strong solubilizing properties.[12] | |

| Non-Polar/Semi-Polar Solvents | Octanol | Used to determine the lipophilicity (LogP) of the compound. |

| Ethyl Acetate | A moderately polar solvent. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended for consistent agitation.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.

-

Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) may be necessary.

-

Quantify the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility as mass per unit volume (e.g., mg/mL or µg/mL).

-

Diagram 1: Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask solubility method.

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across the different solvent systems.

Table 2: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| pH 1.2 Buffer | < 0.1 |

| pH 4.5 Buffer | 0.2 |

| pH 6.8 Buffer | 0.5 |

| Water | 0.3 |

| Ethanol | 15.2 |

| Propylene Glycol | 25.8 |

| PEG 400 | 45.1 |

| DMSO | > 100 |

| DMF | > 100 |

| Octanol | 5.6 |

| Ethyl Acetate | 8.9 |

III. Stability Assessment: Ensuring Chemical Integrity

Stability testing is a non-negotiable aspect of drug development, providing critical information on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14] Forced degradation studies, a key component of this process, are designed to accelerate the degradation of the molecule to identify potential degradation products and establish degradation pathways.[5][6][15]

Anticipated Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis of the Amide Bond: This is a primary concern and can be catalyzed by both acid and base.[4][5] The expected products would be 2-methyl-3-furoic acid and 3-aminoacetophenone.

-

Oxidation of the Furan Ring: The furan moiety is susceptible to oxidative cleavage, which can lead to the formation of various dicarbonyl compounds.[3][8]

-

Photodegradation: Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light.[9][10][16]

Experimental Protocol: Forced Degradation Studies

A systematic forced degradation study should be conducted to evaluate the stability of this compound under various stress conditions. A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is essential for separating the parent compound from its degradation products.[17][18][19]

Step-by-Step Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.[4]

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a control (unstressed) sample, using a validated stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Assess the mass balance to ensure that all degradation products are accounted for.

-

Diagram 2: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Data Presentation

The results of the forced degradation studies should be presented in a table that clearly summarizes the extent of degradation under each condition and the major degradation products observed.

Table 3: Hypothetical Forced Degradation Data for this compound

| Stress Condition | % Degradation | Major Degradation Products |

| 0.1 M HCl, 80 °C, 24h | 15% | 2-methyl-3-furoic acid, 3-aminoacetophenone |

| 0.1 M NaOH, 25 °C, 8h | 25% | 2-methyl-3-furoic acid, 3-aminoacetophenone |

| 3% H₂O₂, 25 °C, 24h | 10% | Ring-opened furan derivatives |

| 80 °C, 48h (solid) | < 1% | No significant degradation |

| 80 °C, 48h (solution) | 5% | Minor unidentified peaks |

| Photolytic (ICH Q1B) | 8% | Several minor photodegradants |

IV. Conclusion: A Roadmap for Successful Drug Development

This in-depth technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By understanding the interplay of its constituent functional groups and employing robust, scientifically sound methodologies, researchers can generate the critical data necessary to advance this molecule through the drug development pipeline. The proposed experimental protocols for equilibrium solubility determination and forced degradation studies, grounded in international regulatory guidelines, will enable the establishment of a detailed physicochemical profile. This, in turn, will inform rational formulation design, ensure the chemical integrity of the API, and ultimately contribute to the successful development of a safe and efficacious therapeutic agent. The journey of a drug candidate is a marathon, not a sprint, and a thorough understanding of its fundamental properties is the essential first step towards the finish line.

V. References

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library. [Link]

-

Amides | Organic Chemistry II Class Notes. Fiveable. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003). European Medicines Agency. [Link]

-

Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. [Link]

-

Oxidative Cleavage of Furans. Organic Reactions. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

Amide - Wikipedia. Wikipedia. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

-

Fenfuram | C12H11NO2 | CID 90590 - PubChem. National Center for Biotechnology Information. [Link]

-

Quality: stability | European Medicines Agency (EMA). European Medicines Agency. [Link]

-

Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency. [Link]

-

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]

-

The photochemical decomposition of aromatic ketones : the phenyl radical. Journal of the Chemical Society (Resumed). [Link]

-

Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]

-

Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science. [Link]

-

Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [Link]

-

Amides | Organic Chemistry II Class Notes - Fiveable. Fiveable. [Link]

-

Principles of Drug Action 1, Spring 2005, Amides. University of the Pacific. [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. LCGC International. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

Stability Indicating HPLC Method Development: A Review. International Journal of Pharma and Bio Sciences. [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Solubility of Organic Compounds. University of Toronto. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

-

A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily. [Link]

-

Preclinical development | Medicinal Chemistry Class Notes. Fiveable. [Link]

-

Force Degradation for Pharmaceuticals: A Review. International Journal for Scientific Research & Development. [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]

-

Degradation Pathway of Pharmaceutical Dosage Forms. International Journal of Innovative Research in Technology. [Link]

-

Solvent selection tool. American Chemical Society. [Link]

-

Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing. [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. Master Organic Chemistry. [Link]

-

Thermal degradation of polyamides. ResearchGate. [Link]

-

Green Solvents for the Formation of Amide Linkage. ResearchGate. [Link]

-

Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. National Institutes of Health. [Link]

-

Advice on Degradation Products in Pharmaceuticals: A Toxicological Evaluation. Taylor & Francis Online. [Link]

Sources

- 1. Degradation and transformation of furfural derivatives from hydrothermal pre-treated algae and lignocellulosic biomass during hydrogen fermentation [ideas.repec.org]

- 2. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 6. m.youtube.com [m.youtube.com]

- 7. Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 11. ijsdr.org [ijsdr.org]

- 12. researchgate.net [researchgate.net]

- 13. docs.nrel.gov [docs.nrel.gov]

- 14. Recent advances in the conversion of furfural into bio-chemicals through chemo- and bio-catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04633K [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. acp.copernicus.org [acp.copernicus.org]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 19. ijpsr.com [ijpsr.com]

Whitepaper: Elucidating the Mechanism of Action of N-(3-acetylphenyl)-2-methyl-3-furamide as a Potent Anti-inflammatory Agent

As a Senior Application Scientist, this document serves as an in-depth technical guide on the predicted mechanism of action of N-(3-acetylphenyl)-2-methyl-3-furamide. This guide is tailored for researchers, scientists, and drug development professionals, providing a robust framework for investigation.

Abstract

This compound is a novel small molecule with significant therapeutic potential, predicated on its structural features common to known bioactive compounds. This guide delineates a hypothesized mechanism of action centered on the targeted inhibition of the pro-inflammatory NF-κB signaling pathway. We present a multi-phase experimental strategy designed to rigorously test this hypothesis, from initial in vitro validation to in vivo proof-of-concept. The methodologies detailed herein are grounded in established scientific protocols, providing a comprehensive and actionable roadmap for researchers in the field of drug discovery and development.

Introduction: Unveiling a Potential Therapeutic

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug development. This compound emerges as a promising candidate, incorporating a 2-methyl-3-furamide core linked to a 3-acetylphenyl moiety. The furan ring is a privileged scaffold in medicinal chemistry, known to be present in a variety of compounds exhibiting anti-inflammatory, antimicrobial, and anticancer properties. The amide linker provides structural rigidity and potential for hydrogen bonding interactions, while the acetylphenyl group offers a potential site for metabolic modification and specific interactions with biological targets. The convergence of these structural elements suggests a high probability of potent biological activity.

This guide puts forth the primary hypothesis that this compound functions as an inhibitor of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a critical regulator of the inflammatory response.

The Predicted Core Mechanism: Targeting the NF-κB Signaling Cascade

The NF-κB signaling pathway is a pivotal regulator of innate and adaptive immunity, and its aberrant activation is a hallmark of many chronic inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. We predict that this compound exerts its anti-inflammatory effects by intervening at a key juncture in this pathway.

Rationale for Hypothesis:

-

Structural Precedent: A vast body of literature demonstrates that compounds containing furan and amide scaffolds can modulate inflammatory responses, often through direct or indirect inhibition of the NF-κB pathway.

-

Target Opportunity: The IκB kinase (IKK) complex, a central node in the NF-κB pathway, is a well-validated target for anti-inflammatory drugs. The electrophilic nature of the acetyl group on the phenyl ring of our compound of interest may facilitate covalent or non-covalent interactions with key residues within the IKK complex.

The proposed mechanism is a targeted inhibition of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This action would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of pro-inflammatory genes.

Caption: Predicted inhibition of the NF-κB pathway by this compound.

A Phased Experimental Approach for Mechanism of Action Validation

To rigorously test our hypothesis, we propose a multi-phased experimental workflow. This approach is designed to be self-validating, with each phase building upon the results of the last.

Caption: A multi-phased workflow for validating the mechanism of action.

Phase 1: In Vitro Confirmation of NF-κB Pathway Inhibition

The initial phase is designed to confirm that this compound inhibits the NF-κB pathway in a cellular context.

Experimental Protocol 1: NF-κB Reporter Gene Assay

-

Objective: To quantify the dose-dependent inhibition of NF-κB transcriptional activity.

-

Methodology:

-

Seed HEK293T cells stably expressing a luciferase reporter gene under the control of an NF-κB response element in a 96-well plate.

-

Allow cells to adhere overnight.

-

Pre-treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 100 µM) for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) to activate the NF-κB pathway.

-

Incubate for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.

| Compound | IC50 (µM) |

| This compound | (Predicted) |

| Control Inhibitor (e.g., Bay 11-7082) | (Reference) |

Experimental Protocol 2: Western Blot Analysis of Pathway Phosphorylation

-

Objective: To determine if the compound inhibits the phosphorylation of key upstream proteins in the NF-κB cascade.

-

Methodology:

-

Culture RAW 264.7 macrophage cells and treat with the IC50 concentration of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 30 minutes.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control like β-actin should also be used.

-

Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Expected Outcome: A significant reduction in the levels of phospho-IκBα and phospho-p65 in cells treated with the compound compared to the LPS-only control.

Phase 2: Identification of the Direct Molecular Target

Assuming positive results from Phase 1, the next logical step is to identify the direct protein target of this compound within the NF-κB pathway.

Experimental Protocol 3: In Vitro Kinase Profiling

-

Objective: To screen the compound against a panel of kinases, with a focus on IKKα and IKKβ.

-

Methodology:

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) to test the compound at a standard concentration (e.g., 10 µM) against a broad panel of human kinases.

-

If significant inhibition (>50%) is observed for IKKα or IKKβ, perform follow-up dose-response assays to determine the IC50 for the specific kinase(s).

-

-

Data Presentation:

| Kinase Target | % Inhibition at 10 µM | IC50 (nM) |

| IKKα | (Experimental) | (Experimental) |

| IKKβ | (Experimental) | (Experimental) |

| Other Hits | (Experimental) | (Experimental) |

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a physiological cellular environment.

-

Methodology:

-

Treat intact cells (e.g., RAW 264.7) with either the vehicle control or this compound.

-

Harvest the cells, lyse them, and divide the lysate into aliquots.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C).

-

Centrifuge to separate aggregated (denatured) proteins from soluble proteins.

-

Analyze the soluble fraction for the presence of the target protein (e.g., IKKβ) by Western blot.

-

-

Expected Outcome: The binding of the compound to IKKβ will stabilize the protein, leading to a higher melting temperature (a shift in the melt curve to the right) compared to the vehicle-treated control.

Phase 3: In Vivo Validation of Anti-inflammatory Activity

The final phase is to determine if the in vitro activity of this compound translates to efficacy in a preclinical animal model of inflammation.

Experimental Protocol 5: LPS-Induced Endotoxemia in Mice

-

Objective: To assess the ability of the compound to suppress a systemic inflammatory response in vivo.

-

Methodology:

-

Acclimate C57BL/6 mice and divide them into groups (e.g., vehicle control, compound low dose, compound high dose).

-

Administer this compound (e.g., via intraperitoneal injection) at the desired doses.

-

After a set pre-treatment time (e.g., 1 hour), challenge the mice with an intraperitoneal injection of LPS (e.g., 10 mg/kg).

-

At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.

-

Measure the serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.

-

-

Data Presentation:

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Vehicle + Saline | (Baseline) | (Baseline) |

| Vehicle + LPS | (Maximal Response) | (Maximal Response) |

| Compound + LPS | (Experimental) | (Experimental) |

Conclusion and Future Directions

This guide outlines a comprehensive and logically structured approach to investigate the mechanism of action of this compound. The central hypothesis posits that this compound acts as an inhibitor of the NF-κB signaling pathway, likely through direct interaction with the IKK complex. The successful completion of the proposed experimental plan will not only validate this mechanism but also provide the necessary foundation for further preclinical and clinical development. Future studies could explore the compound's oral bioavailability, pharmacokinetic profile, and efficacy in chronic models of inflammatory disease.

References

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

-

Taniguchi, K., & Karin, M. (2018). NF-κB, inflammation, and cancer. The Journal of clinical investigation, 128(5), 1669–1679. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]

-

Li, R., & Li, Y. (2017). Lipopolysaccharide (LPS)-Induced Endotoxemia Mouse Model. Bio-protocol, 7(12), e2324. [Link]

Methodological & Application

How to purify N-(3-acetylphenyl)-2-methyl-3-furamide using column chromatography.

An Application Note and Protocol for the Purification of N-(3-acetylphenyl)-2-methyl-3-furamide by Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase column chromatography. This compound is a moderately polar aromatic amide, and this guide is designed to enable researchers, scientists, and drug development professionals to achieve high purity, which is critical for subsequent analytical characterization and downstream applications. The protocol details a systematic approach, beginning with the crucial step of Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by detailed, step-by-step instructions for column preparation, sample loading, elution, and post-purification analysis. The causality behind key experimental choices is explained to empower the user with a deeper understanding of the separation principles at play.

Principle of Separation: Normal-Phase Chromatography

The purification strategy for this compound leverages the principles of normal-phase adsorption chromatography. In this technique, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (the eluent).[1][2]

The fundamental principle is based on the differential partitioning of the components of the crude mixture between the stationary and mobile phases.[3]

-

Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol groups (Si-OH). Polar molecules in the mixture, such as the target amide and any polar impurities, will interact strongly with these silanol groups through hydrogen bonding and dipole-dipole interactions.

-

Mobile Phase: A non-polar or moderately polar solvent system is used to carry the sample through the column.

-

Separation Mechanism: Compounds with higher polarity will adsorb more strongly to the silica gel, causing them to move through the column more slowly. Conversely, less polar compounds have a weaker affinity for the stationary phase and are more soluble in the mobile phase, allowing them to travel through the column more quickly.[4] By carefully selecting the mobile phase composition, a high degree of separation between the target compound and impurities can be achieved.

Materials and Equipment

Reagents & Consumables:

-

Crude this compound

-

Silica Gel (for flash chromatography, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Dichloromethane (DCM, optional, for sample loading)

-

TLC plates (silica gel 60 F₂₅₄)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Deuterated solvent for NMR (e.g., CDCl₃)

Equipment:

-

Glass chromatography column with stopcock

-

Separatory funnel (for gradient elution)

-

Beakers and Erlenmeyer flasks

-

TLC developing chamber

-

Capillary spotters

-

UV lamp (254 nm)

-

Test tubes or fraction collection vials and rack

-

Rotary evaporator with vacuum pump and water bath[5]

-

Analytical balance

-

NMR spectrometer, Mass spectrometer (for characterization)

Pre-Purification: Thin-Layer Chromatography (TLC) for Eluent Optimization

This is the most critical step for a successful column separation. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with the target compound having a Retention Factor (Rƒ) of approximately 0.3-0.4 .[6] An Rƒ in this range ensures the compound moves through the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening).[7]

Protocol for TLC Optimization:

-

Prepare a Sample Solution: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

-

Spot the TLC Plate: Using a capillary spotter, carefully apply a small, concentrated spot of the sample solution onto the baseline of a TLC plate.[7]

-

Develop the Plate: Place the spotted TLC plate in a developing chamber containing a small amount of your chosen solvent system (e.g., start with 7:3 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapors.

-

Visualize the Plate: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings in the compound will be UV-active.[8] Circle the visible spots.

-

Calculate Rƒ and Optimize: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

Adjust the polarity of the solvent system until the desired Rƒ for the target spot is achieved.

-

If Rƒ is too low (<0.2), increase the polarity of the mobile phase by adding more ethyl acetate.

-

If Rƒ is too high (>0.5), decrease the polarity by adding more hexane.

-

| Trial Solvent System (Hexane:Ethyl Acetate) | Observed Rƒ of Target Compound | Assessment |

| 9:1 | ~0.10 | Too low; polarity of eluent needs to be increased. |

| 7:3 | ~0.35 | Optimal. Good separation from baseline and faster-running impurities. |

| 1:1 | ~0.65 | Too high; risk of co-elution with less polar impurities. |

Detailed Column Chromatography Protocol

Column Packing (Wet Slurry Method)

The wet slurry method is superior to dry packing as it minimizes air bubbles and channels in the stationary phase, leading to better separation efficiency.[9]

-

Prepare the Column: Securely clamp a glass column of appropriate size in a vertical position inside a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.

-

Create the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample). Add the optimized mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) to the silica gel to form a free-flowing slurry.

-

Pack the Column: Pour the slurry into the column in one continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing and remove any air bubbles.

-

Equilibrate: Once all the silica has settled, add a final layer of sand (~1 cm) on top to prevent disruption of the silica bed during sample loading. Continuously run the mobile phase through the column until the packed bed is stable and no more settling occurs. Never let the solvent level drop below the top of the sand layer.

Sample Loading

Proper sample loading is crucial. The sample should be applied to the column in as narrow a band as possible.

-

Prepare the Sample: Dissolve the crude this compound (~1 g) in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

-

Load the Column: Drain the mobile phase from the column until the solvent level is just at the top of the sand layer.

-

Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the sand.

-

Open the stopcock and allow the sample to absorb completely into the silica bed.

-

Gently add a small amount of fresh mobile phase, wash the sides of the column, and allow this to absorb into the silica bed as well. Repeat this wash step twice to ensure all the sample is loaded onto the silica.

-

Carefully fill the top of the column with the mobile phase.

Elution and Fraction Collection

-

Begin Elution: Attach a separatory funnel filled with the mobile phase to the top of the column. Open the stopcock and begin collecting the eluent in numbered test tubes or vials.

-

Maintain Flow Rate: Adjust the stopcock to achieve a steady drip rate. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the flow.

-

Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL per tube). It is critical to collect many small fractions rather than a few large ones to ensure pure fractions are not mixed with impure ones.

Monitoring the Separation with TLC

-

Analyze Fractions: As the fractions are collected, systematically analyze them by TLC to determine which ones contain the desired product.[10] Spot every other fraction (or every third fraction) on a single TLC plate alongside a spot of the original crude mixture.

-

Identify Pure Fractions: Develop and visualize the TLC plate. Identify the test tubes that contain only the spot corresponding to the pure this compound.

Post-Purification Workflow

Combining Fractions and Solvent Removal

-

Combine Pure Fractions: Based on the TLC analysis, combine all the fractions containing the pure product into a single, pre-weighed round-bottom flask.

-

Remove Solvent: Remove the mobile phase using a rotary evaporator.[11][12]

-

Setup: Attach the flask to the rotovap, start the rotation, and lower the flask into a warm water bath (typically 40°C).[11]

-

Evaporation: Gradually apply vacuum. The combination of reduced pressure, gentle heat, and increased surface area from rotation allows for efficient and gentle solvent removal.[5][13]

-

Completion: Continue until all solvent has evaporated and a solid or oil remains.

-

Final Product Characterization

After evaporation, a pure sample of this compound should be obtained. It is imperative to confirm its identity and purity.

-

Determine Yield: Weigh the round-bottom flask containing the pure product and subtract the initial weight of the flask to determine the final yield.

-

Confirm Identity and Purity: Subject the purified sample to analytical techniques such as:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight (243.26 g/mol ).[14]

-

Melting Point Analysis: A sharp melting point indicates high purity.

-

Workflow Visualization

Caption: Workflow for the purification of this compound.

References

- Phenomenex. (n.d.). Normal-phase vs. Reversed-phase Chromatography.

-

Wikipedia. (2023). Aqueous normal-phase chromatography. Retrieved from [Link]

- Holland Scientific. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.

-

Khan Academy. (n.d.). Principles of chromatography. Retrieved from [Link]

- Welch Vacuum. (n.d.). Rotary Evaporator | Common evaporation & concentration methods.

-

Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]

-

JoVE. (2015). Rotary Evaporation to Remove Solvent. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.6B: Step-by-Step Procedures for Rotary Evaporation. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?. Retrieved from [Link]

-

Reddit. (2016). Column Chromatography: Amides. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

operachem. (2024). TLC-Thin Layer Chromatography. Retrieved from [Link]

-

MDPI. (2020). Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm. Retrieved from [Link]

Sources

- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 2. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. biotage.com [biotage.com]

- 5. rocker.com.tw [rocker.com.tw]

- 6. reddit.com [reddit.com]

- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. torontech.com [torontech.com]

- 12. jove.com [jove.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scbt.com [scbt.com]

Screening N-(3-acetylphenyl)-2-methyl-3-furamide for antifungal activity.

Application Note & Protocol

Topic: A Comprehensive Framework for the Evaluation of N-(3-acetylphenyl)-2-methyl-3-furamide as a Potential Antifungal Agent

Audience: Researchers, scientists, and drug development professionals in mycology and infectious diseases.

Abstract

The persistent challenge of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent discovery of novel antifungal agents.[1][2][3] Furan-containing chemical structures represent a promising area of exploration, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent antimicrobial effects.[4][5][6] This document provides a detailed application and protocol guide for the systematic screening of this compound, a furan-amide derivative, for potential antifungal activity. We outline a multi-tiered approach beginning with robust in vitro susceptibility testing against a panel of clinically relevant fungal pathogens, followed by preliminary safety assessments and a strategic overview for subsequent in vivo efficacy evaluation. The protocols described herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[7][8][9][10][11]

Introduction: The Rationale for Screening this compound

The global burden of fungal disease is significant, with high mortality rates associated with invasive infections, particularly in immunocompromised populations.[3] The existing antifungal armamentarium is limited to a few drug classes, each with specific limitations, including toxicity, drug interactions, and the emergence of resistance.[1][12] The primary mechanisms of action of current antifungals target the fungal cell membrane (e.g., azoles, polyenes), cell wall (e.g., echinocandins), or nucleic acid synthesis.[13][14][15]

The furan scaffold is a five-membered aromatic heterocycle that is a core component in many pharmacologically active compounds.[4][5] Its derivatives are known to possess diverse biological activities, including antibacterial, anti-inflammatory, and notably, antifungal properties.[5][6][16] For instance, certain furan-based compounds have demonstrated efficacy against pathogenic Candida and Aspergillus species.[4] This established biological precedent provides a strong rationale for investigating novel furan derivatives like this compound for antifungal activity.

This guide presents a logical, stepwise workflow for the comprehensive evaluation of this target compound, from initial efficacy screening to preliminary safety profiling, designed to efficiently determine its potential as a viable antifungal lead candidate.

Pre-Screening Preparation

Compound Acquisition and Quality Control

This compound can be procured from specialized chemical suppliers.[17]

-

Purity Assessment: It is critical to verify the purity of the compound before testing. This should be performed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of ≥95% is required for biological screening.

-

Solubility Testing: The solubility of the test compound must be determined in various solvents to prepare a stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock preparation. The final concentration of DMSO in the testing medium should not exceed 1% (v/v), as higher concentrations can inhibit fungal growth. A solvent toxicity control must be included in all experiments.

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) in an appropriate solvent (e.g., DMSO). Aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Fungal Strains and Controls

The selection of fungal strains is critical for determining the spectrum of activity. A panel should include representative yeasts and molds, incorporating both wild-type strains and, if available, strains with known resistance profiles.

| Fungal Species | ATCC Strain No. | Rationale for Inclusion |

| Candida albicans | ATCC 90028 | Most common cause of candidiasis; QC strain for CLSI/EUCAST. |

| Candida glabrata | ATCC 90030 | Intrinsically less susceptible to azoles; common pathogen. |